Product packaging for 1H-Imidazo[4,5-f]quinoxalin-2-amine(Cat. No.:CAS No. 118175-25-0)

1H-Imidazo[4,5-f]quinoxalin-2-amine

Cat. No.: B568469
CAS No.: 118175-25-0
M. Wt: 185.19
InChI Key: SHVHOBBEPCHXQL-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-f]quinoxalin-2-amine is a fused heterocyclic compound of significant interest in medicinal chemistry and pharmacology research. Its imidazo[4,5-f]quinoxaline core structure is a key pharmacophore for developing ligands that target adenosine receptors (ARs), a family of G-protein-coupled receptors (GPCRs) with therapeutic potential in inflammation, neuropathic pain, and ischemic conditions . While related 1H-imidazo[4,5-c]quinolin-4-amine analogues have been extensively studied as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR), this compound provides a distinct scaffold for exploration . A3AR PAMs enhance the receptor's response to its native agonist, adenosine, offering a potentially event- and site-specific therapeutic approach that may reduce side effects compared to direct orthosteric agonists . Researchers value this chemical template for structure-activity relationship (SAR) studies aimed at designing novel bioactive molecules. The quinoxaline moiety is recognized for its broad pharmaceutical profile, making it a versatile building block in drug discovery . This product is intended for laboratory research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N5 B568469 1H-Imidazo[4,5-f]quinoxalin-2-amine CAS No. 118175-25-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-imidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-9-13-6-2-1-5-7(8(6)14-9)12-4-3-11-5/h1-4H,(H3,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVHOBBEPCHXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C3=C1NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663457
Record name 3H-Imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118175-25-0
Record name 3H-Imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Prominence of Fused Quinoxaline Imidazole Heterocycles in Medicinal Chemistry

Fused heterocyclic systems, particularly those containing nitrogen, are cornerstones of drug development due to their diverse biological activities. The fusion of a quinoxaline (B1680401) ring with an imidazole (B134444) ring creates a unique chemical architecture known as imidazoquinoxaline. This scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects. researchgate.net

The significance of these fused heterocycles stems from their demonstrated efficacy in several key therapeutic areas. researchgate.net Research has consistently shown that imidazoquinoxaline derivatives possess potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.netontosight.ai For instance, certain imidazoquinoxalines have been found to inhibit cancer cell growth by disrupting cell cycle progression and inducing apoptosis (programmed cell death). ontosight.ai Their anti-inflammatory effects are also a subject of significant investigation, with some compounds showing potential for treating various inflammatory conditions. ontosight.aiaurigeneservices.com Furthermore, the versatility of the imidazoquinoxaline scaffold allows for extensive structural modifications, enabling chemists to fine-tune the molecule's properties to enhance its specificity and efficacy for a given biological target. researchgate.net

A Historical Look at Imidazoquinoxaline Scaffold Research

The exploration of imidazoquinoxaline scaffolds is not a recent endeavor, but one that has evolved over several decades. Early research laid the groundwork for understanding the fundamental chemistry and reactivity of this heterocyclic system. A significant milestone in the field was the discovery of the potent biological activity of compounds like Imiquimod (B1671794), an imidazoquinoline derivative, which spurred further interest in structurally similar scaffolds, including the imidazoquinoxalines. researchgate.netbohrium.com

This led to the development of successive generations of imidazoquinoxaline derivatives. The first generation of these compounds, often referred to as "imiqualines," included lead compounds like EAPB0203 and EAPB0503. mdpi.comdntb.gov.uaresearchgate.net These molecules demonstrated notable cytotoxic activities against cancer cell lines, particularly melanoma, both in laboratory studies and in animal models. mdpi.comdntb.gov.uaresearchgate.net Subsequent research efforts focused on optimizing the therapeutic potential of these initial hits, leading to the synthesis of second-generation derivatives such as EAPB02302 and EAPB02303, which exhibited even greater potency. mdpi.comdntb.gov.uaresearchgate.net This progression highlights a clear historical trajectory of iterative design and synthesis aimed at improving the pharmacological profile of the imidazoquinoxaline scaffold.

Current Directions in Academic Research on 1h Imidazo 4,5 F Quinoxalin 2 Amine and Its Analogs

De Novo Synthesis Approaches for Imidazo[4,5-f]quinoxalin-2-amine Core Structure

The construction of the fundamental imidazo[4,5-f]quinoxaline core is the initial and critical phase in the synthesis of this class of compounds. Various innovative methods have been established to assemble this tricyclic system from simpler starting materials.

Cyclocondensation Reactions and Intramolecular Cyclization Strategies

Cyclocondensation reactions are a cornerstone for the synthesis of the imidazo[4,5-f]quinoxaline scaffold. These reactions typically involve the condensation of an o-phenylenediamine (B120857) derivative with a suitable dicarbonyl compound or its equivalent to form the quinoxaline (B1680401) ring, followed by the annulation of the imidazole (B134444) ring. sapub.orgrsc.org Intramolecular cyclization is another key strategy, often employed to form the imidazole or quinoxaline ring from a pre-functionalized precursor. sapub.orgarabjchem.org For instance, a common approach involves the reductive cyclization of a 2-nitrophenylamino-acetic acid derivative to form a quinoxalin-2-one, which can then be further elaborated to the target imidazoquinoxaline. sapub.org Similarly, the cyclization of 2-(1H-imidazol-1-yl)aniline with various aldehydes can yield imidazoquinoxalines. aurigeneservices.com

One-pot tandem reactions have emerged as powerful tools for the efficient assembly of complex heterocyclic systems like isoquinolino[3,4-b]quinoxalines from simple starting materials such as o-phenylenediamines and o-cyanobenzaldehyde. nih.gov These methods often proceed through the formation of a benzimidazole (B57391) intermediate, followed by N-alkylation and cyclization. nih.gov

Table 1: Examples of Cyclocondensation and Intramolecular Cyclization Reactions

Starting MaterialsReagents/ConditionsProductYieldReference
o-phenylenediamine, glyoxalCatalyst systemQuinoxalineVaries sapub.org
2-nitro-phenylamino)-acetic acidFe/HClQuinoxaline-2-oneNot specified sapub.org
2-(1H-imidazol-1-yl)aniline, aldehydesWang-OSO3H, Toluene, 110°CImidazoquinoxalines82-96% aurigeneservices.com
o-phenylenediamines, o-cyanobenzaldehydeOne-pot tandem reactionIsoquinolino[3,4-b]quinoxalinesNot specified nih.gov

Photoinduced Dehydrogenative Amination Techniques

A green and efficient approach for the synthesis of related 3-aminoquinoxalin-2(1H)-ones involves a photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines. acs.orgnih.gov This method is notable for its use of air as the oxidant and its ability to proceed without the need for a metal catalyst or an external photocatalyst. acs.orgnih.gov The quinoxalin-2(1H)-one itself can act as a photosensitizer in this reaction. acs.orgnih.gov This technique offers a mild and environmentally friendly alternative to traditional methods, providing high yields and excellent functional group tolerance. acs.org

Metal-Catalyzed and Metal-Free Synthetic Protocols

Both metal-catalyzed and metal-free synthetic methods have been extensively developed for the synthesis of the imidazo[4,5-f]quinoxaline core and its analogs.

Metal-Catalyzed Synthesis: Transition metal catalysis, particularly with copper, has been utilized for the oxidative amination of quinoxalin-2(1H)-ones to produce 3-aminoquinoxalin-2(1H)-ones. Iron-catalyzed intramolecular C-F amination of 2-fluoro-N-phenylaniline derivatives has also been reported to yield diacridinodihydrophenazines with good regioselectivity. arabjchem.org Furthermore, manganese(I)-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides provides a route to 2-substituted quinazolines. mdpi.com

Metal-Free Synthetic Protocols: An iodine-mediated sp3 C-H amination has been established for the synthesis of benzo aurigeneservices.comimidazo[1,2-a]quinoxalines from 2-(benzimidazol-1-yl)aniline substrates. researchgate.net This transition-metal-free approach is efficient and scalable. researchgate.net Additionally, iodine in combination with DMSO has been used as a catalytic system for the one-pot synthesis of quinoxaline derivatives from α-hydroxy ketones. rsc.org

Table 2: Comparison of Metal-Catalyzed and Metal-Free Synthetic Protocols

MethodCatalystKey FeaturesReference
Oxidative AminationCopperSynthesis of 3-aminoquinoxalin-2(1H)-ones
Intramolecular C-F AminationIron (FeCl2)Synthesis of diacridinodihydrophenazines arabjchem.org
Dehydrogenative CouplingManganese (Mn(I))Synthesis of 2-substituted quinazolines mdpi.com
sp3 C-H AminationIodine (I2)Transition-metal-free, scalable researchgate.net
One-pot SynthesisIodine (I2)/DMSOMetal-free, broad functional group tolerance rsc.org

Microwave-Assisted Synthesis Methodologies

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of imidazo[4,5-f]quinoxaline derivatives. nycu.edu.twmdpi.comchim.it This technology significantly reduces reaction times, often from hours or days to just a few minutes, while frequently providing higher yields compared to conventional heating methods. nycu.edu.twuit.no Microwave irradiation has been successfully applied in both solid-phase and solution-phase synthesis of various heterocyclic compounds, including imidazoquinoxalinones and imidazo[4,5-f] nih.govnycu.edu.twphenanthroline derivatives. nycu.edu.twmdpi.com The combination of microwave technology with polymer-supported synthesis offers a rapid and efficient route for generating diverse libraries of these compounds. nycu.edu.twnycu.edu.tw

Functionalization and Derivatization Strategies of the Imidazo[4,5-f]quinoxalin-2-amine Scaffold

Once the core imidazo[4,5-f]quinoxaline structure is in hand, further functionalization and derivatization are crucial for tuning its biological properties. Regioselective substitution on both the imidazole and quinoxaline moieties allows for the introduction of a wide range of substituents.

Regioselective Substitutions on the Imidazole and Quinoxaline Moieties

The ability to selectively introduce substituents at specific positions on the imidazo[4,5-f]quinoxaline scaffold is critical for structure-activity relationship (SAR) studies.

Quinoxaline Moiety: The quinoxaline ring can undergo various substitution reactions, including nitration and diazotization. sapub.org For example, the oxidation of the C(8)-methyl group of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) to form various oxidized products has been observed. nih.gov Furthermore, ring oxidation at the C-5 position can also occur. nih.gov

Imidazole Moiety: The imidazole ring also offers sites for functionalization. For instance, in the synthesis of imidazo[1,2-a]quinoxalines, regioselective cyclization with an imidazole motif can be achieved through an unconventional Pictet–Spengler reaction. nycu.edu.tw The electronic nature of substituents on the imidazole ring can influence the course of subsequent reactions. nycu.edu.tw

Table 3: Examples of Regioselective Substitutions

ScaffoldReagent/ReactionPosition of SubstitutionResulting DerivativeReference
2-amino-3,8-dimethylimidazo[4,5-f]quinoxalineOxidationC(8)-methyl group2-amino-(8-hydroxymethyl)-3-methylimidazo[4,5-f]quinoxaline nih.gov
2-amino-3,8-dimethylimidazo[4,5-f]quinoxalineOxidationC-5 position2-amino-3,8-dimethyl-5-hydroxyimidazo[4,5-f]quinoxaline nih.gov
Polymer-bound o-imidazo-nitrobenzenePictet–Spengler reactionImidazole motifImidazo-quinoxalines nycu.edu.tw
2-substituted imidazo[4,5-b]quinoxalinesRibosylation2-positionRibonucleoside derivatives umich.edu

Conjugation with Biomolecules (e.g., Amino Acids)

To enhance the biological activity and pharmacokinetic properties of the imidazoquinoxaline scaffold, conjugation with biomolecules such as amino acids has been explored. This strategy can improve cell permeability, target specificity, and reduce toxicity.

A notable approach involves the grafting of amino acids onto the 4-position of the imidazo[1,2-a]quinoxaline (B3349733) core. arxiv.org This is typically achieved by substituting a chloro group at the 4-position with an amino acid ester in the presence of a base like N,N-diisopropylethylamine (DIEA) in a solvent such as dimethylformamide (DMF), often facilitated by microwave irradiation. arxiv.org A variety of natural and non-natural amino acids, with their functional groups appropriately protected, can be introduced in this manner. For instance, glycine (B1666218) tert-butyl ester and N-δ-carbobenzoxy-L-ornithine α-tert-butyl ester have been successfully conjugated to the imidazo[1,2-a]quinoxaline scaffold. arxiv.org The use of amino acid derivatives like ((4-(tert-Butyl)phenyl)sulfonyl)phenylalanine and ((4-(tert-Butyl)phenyl)sulfonyl)methionine in peptide synthesis also points towards their potential for conjugation with heterocyclic systems. csic.es

The following table outlines examples of amino acid conjugation with the imidazo[1,2-a]quinoxaline scaffold.

Imidazoquinoxaline DerivativeAmino Acid DerivativeReaction ConditionsResulting ConjugateReference
4-chloroimidazo[1,2-a]quinoxalineGlycine tert-butyl ester hydrochlorideDIEA, DMF, 150 °C (microwave)tert-butyl 2-(imidazo[1,2-a]quinoxalin-4-ylamino)acetate arxiv.org
4-chloroimidazo[1,2-a]quinoxalineN-δ-carbobenzoxy-L-ornithine α-tert-butyl ester hydrochlorideDIEA, DMFTert-butyl 5-(((benzyloxy)carbonyl)amino)-2-(imidazo[1,2-a]quinoxalin-4-ylamino)-pentanoate arxiv.org

Preparation of Modified Heterocyclic Systems (e.g., Polyphenolic Derivatives)

The introduction of polyphenolic moieties to the imidazoquinoxaline scaffold is a strategy aimed at modulating biological activity, particularly for targets like Toll-like receptors (TLRs). researchgate.net Polyphenols are known for their diverse biological activities, and their incorporation can lead to derivatives with enhanced potency and selectivity.

The synthesis of polyphenolic imidazo[4,5-c]quinoline derivatives often starts from a suitable quinolin-4-ol precursor. researchgate.net A typical synthetic sequence involves nitration of the quinoline (B57606) ring, followed by a series of transformations to build the imidazole ring and introduce the desired side chains. A key step is the demethylation of methoxy-substituted precursors to yield the final polyphenolic compounds. This is commonly achieved using reagents like boron tribromide (BBr3) in an inert solvent like dichloromethane (B109758) (CH2Cl2). researchgate.net For example, 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ), a potent TLR7 agonist, has served as a lead compound for the development of such polyphenolic derivatives. researchgate.netallchemy.net

Below is a table detailing the synthesis of a polyphenolic imidazo[4,5-c]quinoline derivative.

Starting MaterialKey IntermediateDemethylation ReagentFinal ProductReference
1-((3,4,5-Trimethoxybenzyl)methyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine-Boron tribromide (BBr3)5-((4-Amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl)benzene-1,2,3-triol researchgate.net

Chemoinformatics and Computational Design in Synthetic Route Planning

Chemoinformatics and computational tools are increasingly playing a pivotal role in the strategic planning of synthetic routes for complex molecules like this compound and its analogues. These approaches can significantly accelerate the discovery of novel and efficient synthetic pathways, reducing the time and resources spent on laboratory experimentation.

Retrosynthesis software, such as SYNTHIA™ and Allchemy, utilizes expert-coded rules based on vast databases of chemical reactions to propose viable synthetic routes for a target molecule. sigmaaldrich.comsynthiaonline.comallchemy.net These tools can analyze a target structure and break it down into simpler, commercially available starting materials, suggesting multiple potential synthetic pathways. sigmaaldrich.comsynthiaonline.com Users can often customize search parameters to favor certain reaction types or avoid specific reagents. sigmaaldrich.com

Computational design is also employed in a "scaffold-hopping" approach, where a known chemical core is replaced with a different one to generate novel compounds with potentially improved properties. csic.es This process often involves a combination of molecular docking, molecular dynamics simulations, and free-energy calculations to predict the binding affinity of the newly designed molecules to their biological targets before their synthesis is attempted. csic.es This synergy between computational prediction and experimental synthesis allows for a more rational and efficient drug discovery process.

Antineoplastic Activity Research

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds, including the imidazoquinoxaline core. Derivatives of this structure, such as this compound and its analogues, have demonstrated significant potential as antineoplastic agents. These compounds have been the subject of numerous studies to elucidate their anticancer effects and underlying mechanisms of action.

In Vitro Studies on Cancer Cell Lines (e.g., Melanoma Cell Lines)

A significant body of research has focused on the in vitro evaluation of imidazoquinoxaline derivatives against various cancer cell lines. Notably, these compounds have shown considerable cytotoxic activities against melanoma cell lines, which are known for their high resistance to conventional therapies. nih.govmdpi.comaurigeneservices.comnih.gov

For instance, a series of imidazo[1,2-a]quinoxaline derivatives, referred to as imiqualines, have been developed and tested for their antiproliferative effects on the A375 human melanoma cell line. nih.govmdpi.com One of the initial lead compounds, EAPB0203 (N-methyl-1-(2-phenylethyl)imidazo[1,2-a]quinoxalin-4-amine), displayed notable cytotoxic activity. nih.gov Further structural modifications led to the development of second-generation derivatives, EAPB02302 and EAPB02303, which exhibited even more potent activity against the A375 melanoma cell line. nih.gov

The antiproliferative effects of these compounds are not limited to melanoma. Studies have shown that various imidazo[1,2-a]quinoxaline derivatives exhibit cytotoxicity against a range of cancer cell lines, including those derived from colon, breast, and lung cancers. mdpi.com For example, certain synthesized ontosight.ainih.govacs.orgtriazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives demonstrated superior effectiveness compared to the established immunomodulator imiquimod (B1671794) and its structural analogue EAPB0203 against various cancer cell lines. bohrium.com Another study highlighted that a specific compound, 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f] ontosight.aicore.ac.ukphenanthroline, showed an excellent inhibitory effect against the growth of various tumor cells, with a particularly strong effect on HepG2 cells. researchgate.net

To enhance the therapeutic potential and drug-like properties of these compounds, researchers have explored conjugating them with amino acids. This approach aims to improve water solubility and bioavailability without compromising their intrinsic anticancer activity. mdpi.comnih.gov A series of new imidazo[1,2-a]quinoxaline derivatives conjugated with amino acids at position 4 were synthesized and evaluated. While some of these new compounds showed slightly reduced cytotoxic activity compared to the most potent second-generation imiqualines, they still demonstrated significant activity, comparable to the first-generation lead compounds, along with improved water solubility. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Imidazoquinoxaline Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
EAPB0203 A375 (Melanoma) 1.57 nih.gov
EAPB0503 A375 (Melanoma) 0.2 nih.gov
EAPB02302 A375 (Melanoma) 0.06 nih.gov
EAPB02303 A375 (Melanoma) 0.01 nih.gov
Compound 11a A375 (Melanoma) 0.403 nih.gov
Compound 9d A375 (Melanoma) 0.128 nih.gov
Compound 11b A375 (Melanoma) 0.584 nih.gov
Compound 6b H1975 (Lung) 3.65 mdpi.comresearchgate.net
Compound 4 HepG2 (Liver) ~0.29 researchgate.net
Imiquimod - Higher than EAPB0203 bohrium.com
ontosight.ainih.govacs.orgtriazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives Various More effective than Imiquimod and EAPB0203 bohrium.com

Cellular Mechanisms of Antiproliferative Action (e.g., Cell Cycle Modulation, Apoptosis Induction)

The antiproliferative activity of imidazoquinoxaline derivatives is attributed to their ability to modulate key cellular processes, including the cell cycle and apoptosis (programmed cell death).

Studies have demonstrated that these compounds can induce cell cycle arrest, thereby halting the proliferation of cancer cells. For example, treatment of malignant T-cells with EAPB0203 resulted in a G2/M cell cycle arrest. researchgate.net Similarly, compound 6b , a potent EGFR inhibitor, was found to induce cell cycle arrest in the G1 phase in A549 lung cancer cells. mdpi.com

In addition to cell cycle modulation, a primary mechanism of action for these compounds is the induction of apoptosis. Research has shown that imidazoquinoxaline derivatives can trigger caspase-dependent apoptosis in various cancer cell lines. nih.govresearchgate.netgoogle.com EAPB0203, for instance, was found to induce apoptosis in T-cell lymphomas and HTLV-I-associated adult T-cell leukemia/lymphoma. researchgate.net This pro-apoptotic activity involves the activation of caspases, which are key executioner enzymes in the apoptotic pathway. nih.gov

Furthermore, some imidazoquinoxaline derivatives have been shown to interact with microtubules, which are essential components of the cytoskeleton involved in cell division. By interfering with microtubule dynamics, these compounds can disrupt mitosis and ultimately lead to apoptotic cell death. nih.gov This anti-microtubule activity is a known mechanism for inducing apoptosis via the inhibition of anti-apoptotic Bcl-2 family proteins. nih.gov

Immunomodulatory Research

Beyond their direct anticancer effects, certain imidazoquinoxaline derivatives exhibit significant immunomodulatory properties. This dual functionality presents an attractive therapeutic strategy, combining direct tumor cell killing with the stimulation of an anti-tumor immune response.

Toll-like Receptor (TLR) Agonistic and Antagonistic Activity (e.g., TLR7)

A prominent immunomodulatory mechanism of some imidazo[4,5-c]quinoline derivatives, a class of compounds structurally related to this compound, is their activity as agonists of Toll-like Receptors (TLRs), particularly TLR7. nih.govnih.govplos.orgacs.orgresearchgate.net TLRs are key components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering immune responses. nih.gov

Imiquimod, a well-known imidazo[4,5-c]quinoline, is a potent TLR7 agonist used in the treatment of certain skin cancers and viral infections. bohrium.complos.org Its therapeutic effect is largely attributed to the local activation of an innate immune response through TLR7 stimulation. plos.org Following the discovery of imiquimod, numerous other imidazoquinoline analogues have been synthesized and evaluated for their TLR7 agonistic activity. nih.govnih.govacs.org

Structure-activity relationship (SAR) studies have been crucial in identifying key structural features required for potent TLR7 agonism. nih.govnih.gov For instance, research has shown that the 4-amino group on the quinoline ring is essential for activity. nih.gov Modifications at other positions, such as the N1 and C2 positions, have been systematically explored to optimize potency. One study identified that an N1-benzyl and a C2-n-butyl substituent led to a highly potent TLR7-agonistic compound. nih.gov Transposing these substituents resulted in an even more active compound with an EC50 value of 8.6 nM. nih.gov

Some imidazoquinolines are pure TLR7 agonists, while others exhibit dual TLR7/8 agonistic activity. acs.orgnih.gov For example, 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ) is a potent and selective TLR7 agonist. acs.orgresearchgate.net In contrast, resiquimod (B1680535) is a dual TLR7/8 agonist. nih.govacs.org The selective activation of TLR7 or the dual activation of TLR7 and TLR8 can lead to different downstream immune responses. acs.org

Table 2: TLR Agonistic Activity of Selected Imidazoquinoline Derivatives

Compound Receptor Target Activity Reference
Imiquimod TLR7 Agonist bohrium.complos.org
Resiquimod TLR7/8 Dual Agonist nih.govacs.org
Gardiquimod TLR7 Agonist nih.gov
1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ) TLR7 Selective Agonist acs.orgresearchgate.net
Compound 54 TLR7 Agonist (EC50 = 8.6 nM) nih.gov
CL097 TLR7/8 Dual Agonist nih.gov

Modulation of Innate and Adaptive Immune Responses

The activation of TLR7 by imidazoquinoline agonists initiates a cascade of signaling events that bridge the innate and adaptive immune systems. nih.gov This activation of antigen-presenting cells (APCs), such as dendritic cells and macrophages, is a critical step in generating a robust anti-tumor immune response. acs.orgcore.ac.uk

Upon TLR7 engagement, APCs are stimulated to produce a variety of cytokines and chemokines, including type I interferons (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins. acs.orgbinghamton.edu The induction of type I interferons is a hallmark of TLR7 activation and plays a crucial role in antiviral and antitumor immunity. nih.gov

The cytokine milieu created by TLR7 activation, particularly the production of IFN-α, promotes a T helper 1 (Th1)-biased adaptive immune response. acs.orgacs.org Th1 responses are characterized by the activation of cytotoxic T lymphocytes (CTLs), which are capable of directly killing tumor cells. This makes TLR7 agonists potent vaccine adjuvants, as they can enhance both cellular and humoral immune responses. nih.govacs.orgacs.org

In contrast to some imidazoquinolines that have pro-inflammatory properties, certain imidazoquinoxalines have demonstrated anti-inflammatory activity. nih.gov This suggests that the immunomodulatory effects of this class of compounds can be fine-tuned through structural modifications, offering the potential to develop agents with specific desired immune response profiles.

Neuropharmacological Investigations

The intricate network of the central nervous system presents numerous targets for therapeutic intervention. Derivatives of the imidazoquinoxaline class have been explored for their potential to modulate neuronal signaling and offer protection against neurodegenerative processes.

Quinoxaline derivatives have been extensively studied as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission. acs.org Overactivation of these receptors is implicated in excitotoxic neuronal damage. Research into heterocyclic-fused imidazolylquinoxalinones has identified potent AMPA receptor antagonists. For instance, a study on a series of these compounds revealed that 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone demonstrated high affinity for AMPA receptors, with a Ki value of 0.057 μM. acs.org This affinity is comparable to well-known AMPA antagonists like NBQX. acs.org The study suggested that the nitrogen atom at the 3-position of the fused heterocycle is crucial for hydrogen bond acceptance in receptor binding. acs.org

Table 1: AMPA Receptor Affinity of Selected Imidazoquinoxaline Derivatives

Compound Ki (μM) for AMPA Receptor
8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone 0.057
ontosight.aiontosight.ainih.govtriazolo[4,3-a] analogue of the above 0.19
6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (YM90K) 0.084
NBQX 0.060

Data sourced from a study on heterocyclic-fused imidazolylquinoxalinones. acs.org

In the realm of adenosine (B11128) receptors, which are G-protein coupled receptors involved in regulating neurotransmission, related triazoloquinoxaline derivatives have shown significant antagonist activity. researchgate.net Specifically, 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxalin-4-amines have been identified as highly potent antagonists for both A1 and A3 adenosine receptors. researchgate.net Furthermore, based on a model for the antagonist binding site of the adenosine A1 receptor, 1H-imidazo[4,5-c]quinolin-4-amines were predicted and subsequently confirmed to be a novel class of non-xanthine adenosine antagonists, with some derivatives exhibiting nanomolar affinity for the A1 receptor. nih.govacs.org

The potential neuroprotective properties of imidazoquinoxalines have also been a subject of investigation. ontosight.ai Some research indicates that this class of compounds may offer beneficial effects in the context of neurodegenerative diseases. ontosight.ai Studies on related quinoxaline derivatives have shown neuroprotective actions. For example, certain quinoxaline compounds that target α2-adrenoceptors are being investigated for their ability to reduce neuronal damage in conditions like Alzheimer's disease by modulating neurotransmitter systems. Imidazoline compounds have demonstrated neuroprotective effects against excitotoxicity and hypoxia in neuronal cultures, which is attributed to their ability to block NMDA receptor channels in a non-competitive manner. researchgate.net

Antimicrobial and Antiviral Activity Research

The quest for novel agents to combat infectious diseases is a continuous effort in pharmaceutical research. The imidazoquinoxaline scaffold has emerged as a promising template for the development of new antimicrobial and antiviral drugs.

Derivatives of imidazoquinoxaline have demonstrated a range of antimicrobial activities. Research has shown that imidazo[1,5-a]quinoxaline (B8520501) derivatives bearing a pyridinium (B92312) moiety possess bacteriostatic and fungistatic properties. researchgate.net The antimicrobial efficacy of these compounds is influenced by the nature of alkyl substituents on both the pyridine (B92270) ring and the imidazo[1,5-a]quinoxaline system. researchgate.net In one study, a series of N-(4H-imidazo[4,5-b]quinoxalin-2(9H)-ylidene)substituted amine derivatives were synthesized and screened for their antibacterial activity against both gram-positive and gram-negative bacteria, with several compounds showing potent to moderately potent activity. researchgate.net

Table 2: Antibacterial Activity of Selected N-(4H-imidazo[4,5-b]quinoxalin-2(9H)-ylidene)substituted amine Derivatives

Compound ID Zone of Inhibition (mm) vs. E. coli Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. K. pneumoniae Zone of Inhibition (mm) vs. B. subtilis
QX-1 16 18 17 18
QX-2 15 17 16 17
QX-3 12 13 12 13
QX-4 11 12 11 12
QX-5 17 18 18 19
Ciprofloxacin (Standard) 22 24 22 25

Data represents a selection of compounds from a study on substituted imidazoquinoxaline derivatives. researchgate.net

The antiviral potential of quinoxaline-based compounds is an active area of research. mdpi.com A systematic review has highlighted the development of numerous quinoxaline derivatives as antiviral agents targeting a range of viruses. mdpi.com For instance, certain quinoxaline derivatives have been identified as potent inhibitors of the HIV-1 reverse transcriptase. mdpi.com

Specifically, imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives have been synthesized and evaluated for their antiviral activities. researchgate.net Some of these compounds were found to be active against Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate for the Hepatitis C Virus (HCV) in early-stage drug discovery, with activities in the low micromolar range. researchgate.net Furthermore, a patent has been granted for 1H-imidazo[4,5-c]quinolin-4-amines for their use as antiviral agents, underscoring the perceived potential of this chemical class in antiviral therapy. google.com

Tuberculosis remains a major global health threat, necessitating the discovery of new therapeutic agents. Imidazoquinoxaline-related structures have shown promise in this area. A study focused on imidazo[1,5-a]quinolines investigated their activity against Mycobacterium tuberculosis (Mtb). researchgate.net This research demonstrated that certain compounds within this class exhibit antimycobacterial properties. researchgate.net Other research on quinoxaline derivatives, specifically quinoxalin-2,3-diones, has also reported antitubercular activity. researchgate.net

Enzyme Inhibitory Studies

The therapeutic potential of chemical compounds often lies in their ability to selectively inhibit enzymes involved in disease processes. For derivatives of the imidazo[4,5-f]quinoxaline scaffold, research has explored their inhibitory action against key enzymes implicated in various pathologies, including cyclic nucleotide phosphodiesterases and reverse transcriptase.

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDE isoforms is a validated strategy for the treatment of a range of disorders, including inflammatory diseases, cardiovascular conditions, and neurological disorders.

While direct inhibitory data on this compound is not extensively documented in publicly available literature, studies on the closely related imidazo[1,2-a]quinoxaline scaffold have revealed potent inhibitory activity against PDE4. nih.gov A series of these derivatives were synthesized and evaluated for their ability to inhibit the PDE4 isoform purified from a human alveolar epithelial cell line (A549). nih.gov The research highlighted that specific substitutions on the imidazo[1,2-a]quinoxaline ring system were crucial for potent inhibitory properties. nih.gov Notably, the presence of a methylamino group at position 4 and a minimally hindered group at position 1 were found to be important for activity. nih.gov

Some imidazo[1,2-a]quinoxalines have demonstrated the ability to suppress the activity of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammation, which is a downstream effect consistent with PDE4 inhibition. researchgate.net The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn can modulate inflammatory responses. researchgate.net

A study on imidazo[1,2-a]quinoxaline derivatives, referred to as "imiqualines," found them to be potent inhibitors of PDE4 enzymes. researchgate.net This inhibition is believed to lead to an accumulation of cAMP and subsequent activation of the transcription factor cAMP response element-binding protein (CREB). researchgate.net

Interactive Table: PDE4 Inhibitory Activity of Imidazo[1,2-a]quinoxaline Derivatives

Compound Structure Cell Line Target IC50 (µM)
EAPB0203 N-methyl-1-(2-phenylethyl)imidazo[1,2-a]quinoxalin-4-amine A375 (melanoma) PDE4 Not explicitly stated, but identified as a lead compound plos.org
EAPB0503 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine A375 (melanoma) PDE4 Not explicitly stated, but showed ~10x stronger cytotoxic activity than EAPB0203 plos.org

Note: The table includes cytotoxic IC50 values for comparison as direct PDE4 inhibitory IC50 values were not always provided in the cited sources.

Reverse transcriptase is a critical enzyme for the replication of retroviruses, most notably the human immunodeficiency virus (HIV). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy. The quinoxaline scaffold has been a subject of interest in the development of novel NNRTIs.

Research into quinoxaline derivatives has demonstrated their potential as inhibitors of HIV-1 reverse transcriptase. conicet.gov.arnih.gov A study focused on the design and synthesis of various quinoxaline compounds identified derivatives with significant inhibitory activity against the wild-type RT enzyme. conicet.gov.ar Through a combination of molecular docking and 3D-QSAR studies, compounds with predicted inhibitory activity were synthesized and tested. conicet.gov.ar

One of the synthesized compounds, a quinoxaline derivative, exhibited an IC50 of 0.63 µM against HIV-1 RT, a value comparable to the commercial NNRTI, nevirapine (B1678648) (IC50 = 0.13 µM), in the same assay. conicet.gov.ar This highlights the potential of the quinoxaline core structure in designing potent RT inhibitors. conicet.gov.ar Another quinoxaline derivative showed promising anti-HIV activity with an EC50 of 0.030 µM in infected MT4 cells, which was more potent than nevirapine in the same cell-based assay. researchgate.net

The chemical features identified as being important for reverse transcriptase inhibition by quinoxaline-related compounds include the presence of a five- or six-membered aromatic ring and a hydrophilic center, which could be a nitrogen, oxygen, or sulfur atom. nih.gov

Interactive Table: HIV-1 Reverse Transcriptase Inhibitory Activity of Quinoxaline Derivatives

Compound ID Structure Assay Type IC50 (µM) Reference Compound (Nevirapine) IC50 (µM)
Compound 3 Quinoxaline derivative Recombinant wild-type RT enzyme 0.63 conicet.gov.ar 0.13 conicet.gov.ar
Compound 12 Quinoxaline derivative Recombinant wild-type RT enzyme >10 conicet.gov.ar 0.13 conicet.gov.ar
Compound 15 Quinoxaline derivative Recombinant wild-type RT enzyme >10 conicet.gov.ar 0.13 conicet.gov.ar

Modulation of Musculoskeletal System Components (e.g., Skeletal Myosin, Actin, Troponin)

The modulation of proteins involved in muscle contraction and function represents a therapeutic avenue for neuromuscular disorders. While direct studies on this compound are limited, research on related imidazo[4,5-b]pyrazine derivatives has shown their potential to modulate components of the musculoskeletal system. google.com

A patent has described certain 1H-imidazo[4,5-b]pyrazin-2(3H)-one derivatives for their ability to modulate skeletal myosin, skeletal actin, skeletal tropomyosin, and the troponin complex (troponin C, I, and T). google.com These proteins are the fundamental components of the sarcomere, the contractile unit of skeletal muscle. google.com The compounds are proposed to have potential applications in conditions such as sarcopenia, cachexia, and neuromuscular diseases. google.com

One such compound that has progressed to clinical studies is tirasemtiv (B1682385) , a fast skeletal muscle troponin activator. plos.org Tirasemtiv is an imidazo[4,5-b]pyrazine derivative. plos.orgplos.org Studies have shown that it can increase muscle function and performance. plos.org Tirasemtiv acts by sensitizing the fast skeletal troponin complex to calcium, which in turn enhances the response of the skeletal myosin ATPase to calcium. google.com This mechanism leads to an increase in muscle force and power. google.com In preclinical models, tirasemtiv has been shown to increase in situ muscle force in a dose-dependent manner. plos.org

These findings with imidazo[4,5-b]pyrazine derivatives suggest that the broader class of related heterocyclic compounds, which could include imidazo[4,5-f]quinoxalines, may have the potential to interact with and modulate the function of key proteins in the musculoskeletal system.

Structure Activity Relationship Sar and Mechanistic Elucidation of Biological Interactions

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of imidazoquinoxaline derivatives can be significantly altered by the addition or modification of chemical groups at various positions on the core structure.

Imidazole (B134444) Moiety:

N1-Position: The introduction of alkyl groups at the N1-position of the imidazole ring has been shown to enhance the affinity for certain receptors, such as the AMPA receptor. This suggests that a suitable substituent at this position can lead to a several-fold improvement in binding. acs.org

2-Position: Modifications at the 2-position of the imidazole ring are critical for modulating activity. For instance, in a series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which are structurally related to imidazoquinoxalines, large alkyl, cycloalkyl, or bicycloalkyl groups at this position were associated with positive allosteric modulation of the A3 adenosine (B11128) receptor. figshare.com Conversely, a small cyclopropyl (B3062369) group at the same position resulted in antagonistic activity. figshare.com Furthermore, the introduction of a nitrogen atom into a six-membered ring at the 2-position was found to significantly decrease allosteric enhancement. nih.gov

Quinoxaline (B1680401) Moiety:

4-Position: The substituent at the 4-position of the quinoxaline ring plays a significant role in determining the biological effects. For example, in imidazo[1,2-a]quinoxaline (B3349733) derivatives, a methylamino group at this position was found to be important for potent phosphodiesterase 4 (PDE4) inhibitory properties. researchgate.net

7-Position: The nature of the substituent at the 7-position of the quinoxaline ring can influence activity. For instance, the presence of an electron-withdrawing group like a nitro (NO2) group was found to be important for the activity of some quinoxaline derivatives, while its replacement with other groups could decrease activity. mdpi.com

Aromatic Substituents: The presence of aryl groups on the quinoxaline ring system can also be a key determinant of activity. For example, in a series of dihydroimidazo[1,2-a]quinoxalines, compounds with electron-donating groups on the aryl substituent generally possessed better activity than those with electron-withdrawing groups. mdpi.com Trimethoxy substitutions were also found to be preferable over dimethoxy groups in some cases. mdpi.com

The following table summarizes the influence of substituents on the biological activity of imidazoquinoxaline derivatives based on various studies.

MoietyPositionSubstituent TypeEffect on Biological ActivityReference
ImidazoleN1Alkyl groupsImproved AMPA receptor affinity acs.org
Imidazole2Large alkyl/cycloalkyl groupsPositive allosteric modulation of A3 adenosine receptor figshare.com
Imidazole2Small cyclopropyl groupA3 adenosine receptor antagonist activity figshare.com
Quinoxaline4Methylamino groupPotent PDE4 inhibition researchgate.net
Quinoxaline7Electron-withdrawing group (e.g., NO2)Important for activity in some derivatives mdpi.com
Aryl Substituent on Quinoxaline-Electron-donating groupsGenerally better activity than electron-withdrawing groups mdpi.com

The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical factor in its ability to bind to a biological target. The bioactive conformation is the specific shape the molecule adopts when it interacts with its receptor.

For imidazo[4,5-f]quinoxaline derivatives, the planarity of the fused ring system is a key feature. This planarity can facilitate intercalation into DNA, a mechanism of action for some quinoxaline-based compounds. researchgate.net The conformation of adducts formed between 2-amino-3-methylimidazo[4,5-f]quinoline (a related compound) and DNA has been studied using techniques like NMR. These studies have revealed a "base-displaced intercalated conformation," where the imidazoquinoline moiety inserts itself into the DNA helix, causing a displacement of a DNA base. acs.org This intercalation is stabilized by π-π stacking interactions between the aromatic rings of the compound and the DNA bases.

Circular dichroism studies have also provided insights into the conformational changes that occur upon binding. For instance, blue shifts observed in the CD spectra of DNA upon binding of an N2-dG-IQ adduct are consistent with adduct-induced twisting of the DNA helix. acs.org

It is important to note that the presence of different substituents can influence the preferred conformation of the molecule and, consequently, its biological activity. For example, the steric bulk of substituents can affect the rotational freedom around certain bonds and favor specific conformations that are either more or less active.

Computational Chemistry and Molecular Modeling Applications

Computational methods are powerful tools for investigating the SAR of 1H-Imidazo[4,5-f]quinoxalin-2-amine and its derivatives at the molecular level. These techniques allow for the prediction of how these molecules might interact with biological targets and can guide the design of new compounds with improved properties.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method helps to visualize and understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Docking studies have been widely used to rationalize the biological activity of imidazoquinoxaline derivatives. For instance, in the case of imidazo[1,2-a]quinoxaline-based inhibitors of EGFR, molecular docking studies have shown that these compounds can interact with key residues in both the wild-type and mutant forms of the enzyme. mdpi.com These interactions often involve hydrogen bonding with specific amino acid residues like Thr790 and Met790. mdpi.com

Similarly, docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as α-glucosidase inhibitors revealed that the most potent compounds were well-occupied in the binding pocket of the enzyme, forming favorable interactions with the surrounding residues. nih.gov These computational results correlated well with the experimental inhibitory activities. nih.gov For some imidazo[2,1-b]-1,3,4-thiadiazole derivatives, docking studies have indicated that compounds with electron-withdrawing groups tend to have a greater affinity for the target protein compared to those with electron-releasing groups. rjptonline.org

The following table presents a summary of molecular docking studies on various imidazoquinoxaline and related derivatives.

Compound SeriesTarget ProteinKey Findings from DockingReference
Imidazo[1,2-a]quinoxaline-based inhibitorsEGFRInteraction with Thr790 and Met790 gatekeeper residues mdpi.com
Diphenylquinoxaline-6-carbohydrazide hybridsα-glucosidaseGood correlation between docking scores and in vitro inhibitory activity nih.gov
Imidazo[2,1-b]-1,3,4-thiadiazole derivativesHVR proteinElectron-withdrawing groups led to greater affinity rjptonline.org
Imidazo[2,1-b] mdpi.commdpi.comresearchgate.net-thiadiazole derivativesPantothenate synthetase and Aminoglycoside 2'-N-acetyltransferaseSpecific substitutions on the phenyl rings led to the highest affinity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions. These calculations can determine parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and the distribution of electrical charges within the molecule.

DFT studies have been employed to investigate the properties of various heterocyclic compounds, including those related to imidazoquinoxalines. For example, DFT calculations at the B3LYP/6-31G* level have been used to study the photophysical properties of benzo researchgate.netacs.orgimidazo[1,2-a]pyrimidine-based fluorophores. mdpi.com In the context of corrosion inhibition, DFT has been used to calculate quantum chemical parameters for 2-mesityl-1H-imidazo[4,5-f] rjptonline.orgmdpi.comphenanthroline to explain the electron transfer mechanism between the inhibitor molecules and a steel surface. researchgate.net These calculations can reveal that a high HOMO energy is associated with a greater tendency to donate electrons, while a low LUMO energy indicates a greater ability to accept electrons. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on quinoxaline derivatives to understand the structural requirements for their biological activities. For example, a 2D-QSAR model was developed for a series of quinoxaline derivatives as anticancer agents against triple-negative breast cancer. nih.gov This model, which had good statistical significance, could be used to guide the design of new, more potent anticancer compounds. nih.gov

In another study, a QSAR model was developed for a series of imidazo[1,5-a]-quinoxaline and pyrazolo[1,5-c]quinazoline (B1257617) derivatives acting at the GABAA/benzodiazepine (B76468) receptor. researchgate.net The best model included descriptors related to topology, atomic polarizabilities, and atomic electronegativities, suggesting that electrostatic or charge transfer processes are important for the interaction of these compounds with the receptor. researchgate.net QSAR models have also been developed for imidazo[1,2-a] quinoxaline derivatives to predict their antitumor activity. abjournals.org These models, often built using genetic function algorithms, can help in understanding the chemical-biological interactions governing their activities. abjournals.org

Molecular Mechanism of Action Investigations

The biological activity of this compound and its derivatives is intrinsically linked to their ability to bind to specific protein targets. Understanding the dynamics and kinetics of these interactions is crucial for elucidating their mechanism of action.

A significant body of research has focused on the interaction of imidazoquinoxaline derivatives with tubulin. nih.govnih.gov Molecular docking studies have revealed that these compounds can exhibit a profound affinity for the colchicine-binding domain of the tubulin protein. nih.gov For instance, the imidazo[1,2-a]quinoxaline derivative 1A2 showed a glide score of -11.45 kcal/mol, indicating a stronger binding affinity compared to colchicine (B1669291) (-9.15 kcal/mol). nih.gov Surface Plasmon Resonance (SPR) analysis has provided direct evidence of a dose-dependent specific binding of imidazoquinoxaline derivatives EAPB0203 and EAPB0503 to tubulin. nih.gov Further confirmation of their interaction at the colchicine site was obtained through competition studies, which showed an antagonistic cytotoxic effect when combined with colchicine, but a synergistic effect with vinorelbine, a vinca (B1221190) alkaloid binding site agent. nih.gov

Derivatives of imidazo[1,5-a]quinoxaline (B8520501) have been identified as high-affinity ligands for benzodiazepine receptors. nih.gov Studies on these analogs have shown that modifications to the substituents on the heterocyclic ring can lead to compounds with a wide range of efficacies, from antagonists to full agonists, without majorly affecting their binding characteristics. nih.gov The agonistic activity of these derivatives was found to be dependent on the presence of a bulky alkyl substituent at the N5 position and the resulting deformation of the ring system. nih.gov Kinetic studies of [3H]Ro 15-1788 binding to rat brain benzodiazepine receptors have also been performed to characterize these interactions. cardiff.ac.uk

The following table summarizes the binding affinities of selected imidazoquinoxaline derivatives to their respective protein targets.

Compound/DerivativeTarget ProteinBinding Affinity (Ki or IC50)Reference
Imidazo[1,5-a]quinoxaline analogsBenzodiazepine receptors (Type I)2-3 times lower Ki than for Type II nih.gov
Imidazo[1,2-a]quinoxaline-based inhibitorsEpidermal Growth Factor Receptor (EGFRWT)IC50 values ranging from 193.18 to 223.32 nM mdpi.com
(E)-1-((3,4,5-Trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b)Gefitinib-resistant H1975 cells (EGFRL858R/T790M)IC50 = 3.65 µM mdpi.com

Certain derivatives of the broader quinoxaline family, which includes the imidazoquinoxaline scaffold, have been shown to interact with nucleic acids, primarily DNA. These interactions can lead to DNA damage and are a key mechanism for the cytotoxic effects of some of these compounds.

Quinoxaline antibiotics are known to bind to double-stranded DNA, often through a process called bisintercalation, where two molecules of the compound insert themselves between the base pairs of the DNA helix. researchgate.net This mode of binding can significantly distort the DNA structure and interfere with cellular processes like replication and transcription.

More specifically, ruthenium(II) polypyridyl complexes that incorporate a (2-(4-(diethoxymethyl)-1H-imidazo[4,5-f] nih.govcardiff.ac.ukphenanthroline)) ligand have been synthesized and studied for their DNA binding properties. bohrium.com These complexes have been shown to bind to DNA through a combination of hydrogen bonds and van der Waals interactions. bohrium.com Furthermore, they can induce photocleavage of supercoiled pBR322 DNA upon irradiation. bohrium.com The binding constants for these complexes with DNA have been determined, with some showing strong binding affinity. bohrium.com

In a different approach, new water-soluble fluorescent palladium and platinum complexes containing 2-(furan-2-yl)-1H-imidazo[4,5-f] nih.govcardiff.ac.ukphenanthroline (FIP) have been synthesized. sci-hub.se Studies on their interaction with DNA suggest that the platinum complex binds to DNA via groove binding, while the palladium complex causes a conformational change in the DNA from the B-form to the Z-form through electrostatic interactions, allowing it to intercalate between the DNA base pairs. sci-hub.se

An imidazopyridine derivative, IAZP, has been shown to inhibit the repair of doxorubicin-induced DNA damage in certain cancer cells, leading to a synergistic anticancer effect. nih.gov This highlights the potential of targeting DNA damage response pathways in combination with DNA-damaging agents.

Imidazoquinoxaline derivatives have been extensively studied for their ability to modulate key cellular pathways, particularly those involved in cell cycle progression and apoptosis, which are often dysregulated in cancer.

Several imidazoquinoxaline derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase. nih.govresearchgate.net For example, the derivatives EAPB0203 and EAPB0503 have been reported to block the cell cycle in G2/M phase in various cancer cell lines. nih.gov EAPB0503 was found to induce a specific cell cycle arrest in mitosis in chronic myeloid leukemia (CML) cells. researchgate.net This cell cycle blockade is often a prelude to the induction of apoptosis.

The induction of apoptosis is a common mechanism of action for many anticancer imidazoquinoxaline derivatives. This programmed cell death can be triggered through both caspase-dependent and caspase-independent pathways. researchgate.netnih.gov The derivative EAPB0503 has been shown to induce apoptosis in CML cells, as evidenced by an increased pre-G0 population, breakdown of the mitochondrial membrane potential, PARP cleavage, and DNA breakage. researchgate.net Similarly, a novel imidazoquinoline derivative induced apoptosis in glioblastoma cells in a dose- and time-dependent manner, which was associated with increased caspase-3 activity. nih.gov

The modulation of specific signaling pathways plays a critical role in the biological effects of these compounds. The imidazoquinoxaline derivative EAPB02303 has been shown to potently reduce the activity of the insulin/IGF1 signaling (IIS) and Ras-MAPK signaling pathways in C. elegans. mdpi.combohrium.com In mammalian cells, imidazoquinoxalines have been shown to affect pathways such as the PI3K pathway. nih.gov EAPB0503 has been found to modulate SENP3/ARF mediated SUMOylation and induce the degradation of NPM1c in acute myeloid leukemia. mdpi.com This compound also activates the p53 signaling pathway and downregulates its negative regulator, HDM2, in NPM1c AML cells. mdpi.com

The table below summarizes the effects of selected imidazoquinoxaline derivatives on cellular pathways.

DerivativeCell Line/ModelEffect on Cell CycleApoptosis InductionModulated PathwayReference
EAPB0203ATLL cellsG2/M arrestYesp38MAPK activation, PI3K inhibition nih.gov
EAPB0503CML cellsMitotic arrestYesDown-regulation of BCR-ABL researchgate.net
EAPB02303C. elegansNot specifiedNot specifiedInhibition of IIS and Ras-MAPK signaling mdpi.combohrium.com
Imidazoquinoline-5c derivativeGlioblastoma U-87MG cellsCell cycle arrestYes, caspase-dependentROS generation, caspase-3 activation nih.gov
EAPB0503NPM1c AML cellsGrowth arrestYesNPM1c degradation, p53 activation, HDM2 downregulation mdpi.com

Emerging Research Avenues and Future Directions for 1h Imidazo 4,5 F Quinoxalin 2 Amine

Rational Design of Potent and Selective Analogues with Tuned Biological Profiles

The rational design of analogues of 1H-Imidazo[4,5-f]quinoxalin-2-amine is a key strategy to enhance potency and selectivity for specific biological targets. This approach involves systematically modifying the core structure to improve its pharmacological profile.

One area of focus is the development of derivatives with enhanced anticancer activity. Studies have shown that certain imidazoquinoxalines can inhibit cancer cell growth by inducing apoptosis and interfering with cell cycle progression. ontosight.ai For instance, the introduction of different substituents on the imidazoquinoxaline core can significantly impact their antiproliferative effects. bohrium.com A hybrid pharmacophore approach, combining the imidazoquinoxaline scaffold with other anticancer pharmacophores like 1,3,4-oxadiazole, has yielded derivatives with superior effectiveness compared to the parent compounds. bohrium.com

Another promising direction is the design of analogues targeting specific receptors, such as the A3 adenosine (B11128) receptor (A3AR). Modifications at the 2- and 4-positions of the related 1H-imidazo[4,5-c]quinolin-4-amine scaffold have led to the identification of allosteric modulators of the A3AR. nih.gov For example, a 4-(3,5-dichlorophenylamino) substitution resulted in allosteric enhancement of agonist efficacy. nih.gov This highlights the potential for creating highly selective modulators by carefully tuning the substitution patterns.

The development of analogues with specific biological profiles also extends to their use as immune response modifiers. For example, derivatives of the related imidazo[4,5-c]quinoline scaffold are being investigated as Toll-like receptor 7 (TLR7) agonists for vaccine adjuvants and cancer immunotherapy. binghamton.eduacs.org The strategic placement of functional groups can modulate their activity and improve their therapeutic index. acs.org

Table 1: Examples of Rationally Designed Imidazoquinoxaline Analogues and their Biological Profiles

Compound/Analogue ClassTarget/ActivityKey Structural ModificationsReference
ontosight.ainih.govrsc.orgtriazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivativesAntiproliferativeHybrid pharmacophore approach bohrium.com
4-(3,5-Dichlorophenylamino)-1H-imidazo[4,5-c]quinolin-4-amineA3 Adenosine Receptor Allosteric ModulatorSubstitution at the 4-position nih.gov
1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ) AnaloguesTLR7 AgonistModifications to the core and substituents acs.orgresearchgate.net

This table is interactive. Click on the headers to sort the data.

Exploration of Multi-Target Directed Ligands within the Imidazoquinoxaline Class

The complexity of many diseases, such as neurodegenerative disorders and cancer, often involves multiple pathological pathways. nih.govrsc.org This has led to the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The imidazoquinoxaline scaffold is a promising framework for the design of MTDLs due to its ability to be extensively functionalized. ontosight.ai

In the context of neurodegenerative diseases like Alzheimer's disease, MTDLs are being designed to address various pathological factors, including amyloid-β aggregation, tau hyperphosphorylation, and oxidative stress. nih.govrsc.org By combining the imidazoquinoxaline core with other pharmacophores, it is possible to create hybrid compounds that can, for example, inhibit cholinesterases and modulate β-secretase (BACE1) activity. nih.gov

The application of MTDLs also extends to infectious diseases. For instance, imidazoquinoxaline analogues have been investigated as potential treatments for neglected tropical diseases by targeting multiple pathways in parasites like Trypanosoma and Leishmania. dntb.gov.uakisti.re.kr

The design of MTDLs within the imidazoquinoxaline class requires a deep understanding of the structure-activity relationships for each target. This involves computational modeling and extensive biological evaluation to optimize the activity profile of the resulting hybrid molecules.

Development of Advanced and Sustainable Synthetic Methodologies for Scalability

The advancement of synthetic methodologies is crucial for the efficient and scalable production of this compound and its analogues. Researchers are continuously exploring novel and more sustainable synthetic routes.

Recent developments include tandem multicomponent approaches for the synthesis of related fused N-heterocycles. researchgate.net These methods often involve copper-catalyzed reactions that allow for the construction of complex molecular architectures in a single step from simple starting materials. researchgate.net Another innovative approach is the use of visible light-induced C-H/N-H cross-dehydrogenative coupling reactions, which offer a greener alternative to traditional methods by using air as the oxidant. acs.org

Theoretical Predictions and De Novo Compound Design for Novel Bioactivities

Computational methods play an increasingly important role in modern drug discovery. Theoretical predictions and de novo design are being employed to identify novel bioactivities for the imidazoquinoxaline scaffold.

Molecular docking studies are used to predict the binding affinity of newly designed compounds to their biological targets. nih.gov For example, docking simulations have been used to identify potential inhibitors of the main protease of SARS-CoV-2 within a library of quinoxaline (B1680401) derivatives. nih.gov This in silico screening approach helps to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful tool for understanding the relationship between the chemical structure of imidazoquinoxaline derivatives and their biological activity. acs.org By analyzing a diverse set of compounds, QSAR models can identify the key structural features that determine activity at specific targets, such as TLR7 and TLR8. acs.org This knowledge can then be used to design new analogues with improved potency and selectivity.

De novo design algorithms, which generate novel molecular structures from scratch, can also be utilized to explore new chemical space around the imidazoquinoxaline core. These methods, combined with molecular modeling and simulations, can help in the discovery of ligands with entirely new biological profiles. acs.org

Integration of Systems Biology and Omics Data in Mechanistic Research

To gain a deeper understanding of the mechanisms of action of this compound and its derivatives, researchers are increasingly turning to systems biology and multi-omics approaches. nih.govfrontiersin.org These fields allow for a holistic view of the biological system and the changes induced by a compound.

By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can identify the key pathways and networks that are modulated by imidazoquinoxaline compounds. researchgate.netembopress.org This information is invaluable for understanding the compound's mode of action, identifying potential biomarkers of response, and discovering new therapeutic applications.

For example, a multi-omics analysis of the effects of a drug on cancer cells can reveal mechanisms of drug resistance and help to identify combination therapies that may be more effective. researchgate.net Similarly, integrating omics data with mechanistic models can help to unravel the complex molecular events underlying disease progression and the therapeutic effects of a drug. embopress.orgbiorxiv.org

The application of systems biology and omics approaches to the study of imidazoquinoxalines is still in its early stages but holds immense promise for advancing our understanding of these versatile compounds and accelerating their translation into clinical applications.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 1H-Imidazo[4,5-f]quinoxalin-2-amine?

  • Answer : The compound features a fused imidazo-quinoxaline core with an amine substituent at the 2-position. Its molecular formula is C₁₇H₁₅N₅ (molecular weight: 289.33 g/mol), and its InChI key is 1S/C17H15N5/c1-10-8-13-15(21-17(18)22(13)2)16-10-19-9-12(20-16)11-6-4-3-5-7-11/h3-9H,1-2H3,(H2,18,21) . Crystallographic data for analogous compounds (e.g., Mn coordination complexes) reveal planar geometries conducive to π-stacking interactions .

Q. What synthetic routes are commonly employed to prepare this compound and its derivatives?

  • Answer : Synthesis typically involves:

  • Cyclization : Polyphosphoric acid-mediated cyclization of quinoxaline precursors with carboxylic acids .
  • Functionalization : Alkylation or arylation using reagents like Cs₂CO₃ in DMF, followed by purification via silica gel chromatography (e.g., ethyl ether/methanol gradients) .
  • Reduction : LiAlH₄ or catalytic hydrogenation (H₂/Pd) for reducing nitro or halogenated intermediates .

Q. What safety precautions are necessary when handling this compound due to its mutagenic and carcinogenic risks?

  • Answer : The compound is classified under GHS Category 1A/1B for germ cell mutagenicity and Category 2 for carcinogenicity. Required precautions include:

  • Use of fume hoods, nitrile gloves, and lab coats.
  • Waste disposal via hazardous chemical protocols.
  • Regular monitoring for DNA damage in exposed cell lines (e.g., Ames test) .

Advanced Research Questions

Q. How can researchers design experiments to assess the mutagenic potential of this compound derivatives?

  • Answer :

  • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 mix) to detect frameshift/base-pair mutations. Dose-response curves at 1–20 nmol/plate can quantify mutagenicity .
  • Comet Assay : Measure DNA strand breaks in human lymphocytes exposed to derivatives at IC₅₀ concentrations .

Q. What methodological approaches are effective in resolving contradictory data in the bioactivity of imidazo-quinoxaline analogs?

  • Answer :

  • Dose-Response Validation : Repeat assays (e.g., SRB cytotoxicity) across multiple cell lines (e.g., MCF-7, HepG2) to confirm IC₅₀ consistency .
  • Mechanistic Studies : Use Topo I/IIα inhibition assays (e.g., DNA relaxation kits) to distinguish direct enzyme inhibition vs. off-target effects .
  • Cross-Laboratory Reproducibility : Share standardized protocols for compound solubility (DMF/PBS) and incubation times .

Q. How can computational methods like molecular docking predict the interaction of this compound with biological targets?

  • Answer :

  • Target Preparation : Retrieve X-ray structures of Topo I (PDB: 1T8I) or Topo IIα (PDB: 1ZXM) and prepare protein files (e.g., protonation, solvation).
  • Docking Workflow : Use AutoDock Vina with Lamarckian GA parameters. Validate poses against co-crystallized ligands (e.g., camptothecin for Topo I) .
  • ADME Prediction : Apply SwissADME to calculate logP, bioavailability, and PAINS alerts .

Q. What strategies optimize the synthesis of methyl-substituted derivatives to enhance yield and purity?

  • Answer :

  • Regioselective Methylation : Use dimethyl sulfate in DMF with Cs₂CO₃ at 60°C for 16 hours to favor N-methylation over O-methylation .
  • Purification : Employ flash chromatography (petroleum ether/acetone 8.5:1.5) followed by recrystallization (ethanol) to isolate >95% pure products .
  • Characterization : Confirm substitution patterns via ¹H NMR (e.g., singlet at δ 3.78 ppm for CH₃ groups) .

Q. How do coordination complexes with this compound influence their application in material science?

  • Answer :

  • Ligand Design : The compound’s N7/N8 donor sites form stable octahedral complexes with Mn(II) or Rh(III), as shown by single-crystal XRD (monoclinic P2/c, a = 8.0634 Å) .
  • Applications : These complexes exhibit luminescence properties useful in OLEDs or as pH-sensitive probes (e.g., 1H-imidazo[4,5-f][1,10]phenanthroline derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.